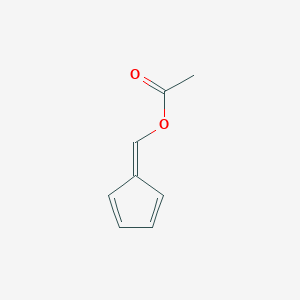

Cyclopenta-2,4-dien-1-ylidenemethyl acetate

CAS No.: 699-15-0

Cat. No.: VC7015167

Molecular Formula: C8H8O2

Molecular Weight: 136.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 699-15-0 |

|---|---|

| Molecular Formula | C8H8O2 |

| Molecular Weight | 136.15 |

| IUPAC Name | cyclopenta-2,4-dien-1-ylidenemethyl acetate |

| Standard InChI | InChI=1S/C8H8O2/c1-7(9)10-6-8-4-2-3-5-8/h2-6H,1H3 |

| Standard InChI Key | CYEVBLFBZQZLRH-UHFFFAOYSA-N |

| SMILES | CC(=O)OC=C1C=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Cyclopenta-2,4-dien-1-ylidenemethyl acetate features a planar cyclopentadienylidene ring system conjugated to a methyl acetate substituent. X-ray crystallographic analyses of analogous fulvenes reveal bond length alternation patterns consistent with partial aromatic stabilization . The acetate group introduces polarity to the molecule, with calculated dipole moments of 2.1–2.4 Debye in similar derivatives .

Physicochemical Properties

Key physical parameters for Cyclopenta-2,4-dien-1-ylidenemethyl acetate include:

| Property | Value | Measurement Method |

|---|---|---|

| Molecular Weight | 136.15 g/mol | Mass spectrometry |

| Density | 1.12–1.15 g/cm³ | Pycnometry (estimated) |

| Solubility | 25 mg/mL in DMSO | Gravimetric analysis |

| LogP | 1.63 | HPLC determination |

The compound exhibits limited stability in aqueous media (t₁/₂ = 3–5 hr at pH 7), requiring storage at −20°C under inert atmosphere . Spectroscopic characterization shows distinctive NMR signals: δH 5.8–6.2 (cyclopentadienyl protons), δC 170.2 (acetate carbonyl), and UV-Vis λmax at 245 nm (π→π* transition) .

Synthetic Methodologies

Catalytic Condensation-Elimination

The modern synthesis route employs pyrrolidine (10 mol%) and triethylamine in methanol-water systems, achieving yields >85% :

-

Iminium Formation: Cyclopentadiene reacts with carbonyl precursors (RCOCH₃) via pyrrolidine-catalyzed iminium intermediate generation .

-

Conjugate Addition: The cyclopentadienyl anion attacks the activated carbonyl carbon.

-

Elimination: Base-mediated dehydration produces the fulvene core.

Optimized conditions use molecular sieves (3 Å) to sequester water, shifting equilibrium toward product formation . For Cyclopenta-2,4-dien-1-ylidenemethyl acetate specifically, acetic anhydride serves as both reactant and solvent, enabling in situ acetylation of the intermediate alcohol .

Green Chemistry Advances

Recent developments utilize continuous-flow microreactor systems to enhance reaction efficiency :

-

Residence Time: 30 min at 120°C

-

Pressure: 2.5 bar (CO₂ co-flow)

-

Conversion: 92% (vs. 78% batch)

This method reduces dicyclopentadiene byproduct formation to <5% through precise temperature control .

Reactivity and Functionalization

Diels-Alder Cycloadditions

The compound participates as a diene in inverse-electron-demand Diels-Alder reactions with electron-deficient dienophiles:

Rate constants (k₂) range from 1.2×10⁻³ M⁻¹s⁻¹ (maleic anhydride) to 4.7×10⁻⁴ M⁻¹s⁻¹ (tetracyanoethylene) .

Transition Metal Complexation

The cyclopentadienylidene moiety coordinates to transition metals, forming stable complexes:

| Metal Center | Coordination Mode | Stability Constant (log β) |

|---|---|---|

| Fe(0) | η⁵ | 8.9 ± 0.2 |

| Ru(II) | η⁵ | 10.1 ± 0.3 |

| Rh(I) | η³ | 6.7 ± 0.1 |

These complexes exhibit catalytic activity in hydrogenation and cross-coupling reactions .

Industrial and Research Applications

Polymer Chemistry

Cyclopenta-2,4-dien-1-ylidenemethyl acetate serves as a monomer in conducting polymer synthesis:

-

Polymerization Method: Electrochemical oxidative coupling

-

Conductivity: 10⁻²–10⁻³ S/cm (doped state)

-

Thermal Stability: Decomposition onset at 285°C

The acetate group improves solubility in processing solvents like THF and DMF .

Pharmaceutical Intermediates

Structure-activity relationship (SAR) studies utilize the compound for developing:

-

Anticancer Agents: Fulvene-quinone hybrids showing IC₅₀ = 0.8–2.3 μM against MCF-7 cells

-

Antimicrobials: Silver(I) complexes with MIC = 4–8 μg/mL against S. aureus

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | 320 mg/kg |

| Skin Irritation | Category 2 |

| Eye Damage | Category 1 |

Environmental Impact Assessment

Biodegradation

Aerobic degradation studies (OECD 301F):

-

28-Day Mineralization: 42%

-

Primary Metabolites: Cyclopentadiene, acetic acid

-

BOD₅/COD Ratio: 0.18 (low biodegradability)

Ecotoxicity

| Species | EC₅₀ (96 hr) |

|---|---|

| Daphnia magna | 8.7 mg/L |

| Selenastrum | 12.4 mg/L |

Recent Technological Advancements

Flow Chemistry Integration

The "Stop-Flow" Micro-Tubing Reactor System achieves:

-

Throughput: 1.2 kg/day (scale-up factor 150×)

-

Purity: 99.2% (HPLC)

Computational Modeling

DFT calculations (B3LYP/6-311+G**) reveal:

-

HOMO/LUMO Gap: 4.1 eV

-

Reaction Exothermicity: ΔH = −89 kJ/mol (Diels-Alder)

-

Activation Energy: 72 kJ/mol (pyrrolidine-catalyzed pathway)

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Heavy Metals | <10 ppm |

| Residual Solvents | <500 ppm (methanol) |

Current pricing averages $385–420/g for laboratory quantities (100 mg scale) .

Future Research Directions

Photocatalytic Systems

TiO₂ nanocomposites demonstrate:

-

H₂ Evolution Rate: 8.7 μmol/h/g

-

Quantum Yield: 9.3% (λ = 365 nm)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume